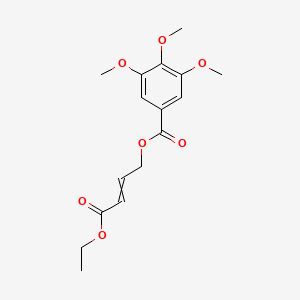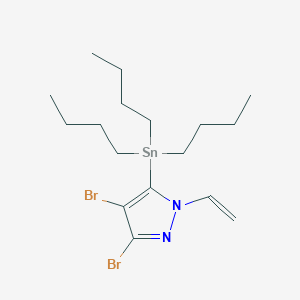![molecular formula C17H18O2 B14176787 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 874398-07-9](/img/structure/B14176787.png)
1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylbutenyl ether group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-phenylbut-3-en-2-ol with 1-methoxy-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of 1-methoxy-4-[(1-phenylbut-3-en-2-yl)carbonyl]benzene.
Reduction: Formation of 1-methoxy-4-[(1-phenylbutyl)oxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets. The methoxy and phenylbutenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(1-methylpropyl)benzene
Comparison: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to the presence of both a methoxy group and a phenylbutenyl ether group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the phenylbutenyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Propriétés
Numéro CAS |
874398-07-9 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C17H18O2/c1-3-15(13-14-7-5-4-6-8-14)19-17-11-9-16(18-2)10-12-17/h3-12,15H,1,13H2,2H3 |
Clé InChI |
URRNZEGCIJOUAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
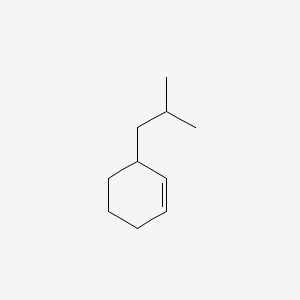
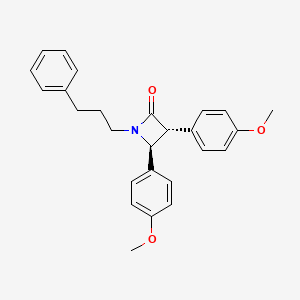
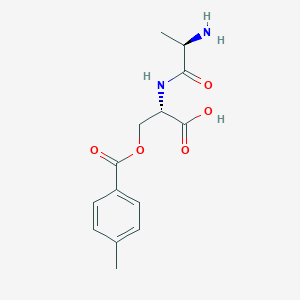
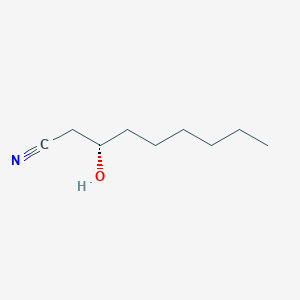
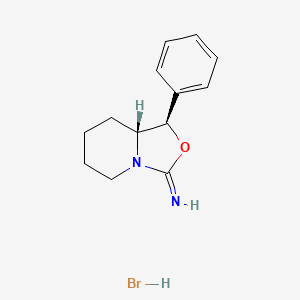

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
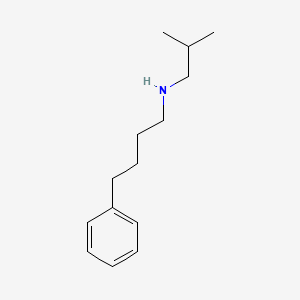
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
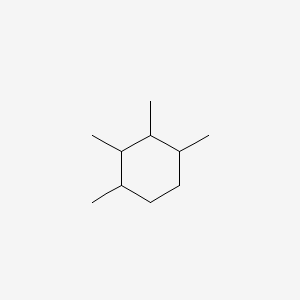
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
